Pipazethate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Historical use as an Antitussive:

Pipazethate hydrochloride was once investigated as a potential medication to treat coughs. Studies from the 1960s and 1970s explored its efficacy in managing cough, with some suggesting promising results []. However, further research raised questions about its effectiveness and safety, leading to its withdrawal from the market in many countries [].

Potential Research Applications:

Despite its limited current use, Pipazethate hydrochloride's mechanism of action and potential effects continue to be explored in pre-clinical research settings. Here are some potential areas of investigation:

- Understanding cough mechanisms: Pipazethate hydrochloride's interaction with specific receptors involved in cough reflex could provide insights into the underlying mechanisms of cough, potentially aiding in the development of new cough suppressants [].

- Drug discovery and development: The compound's chemical structure and its interaction with biological systems might offer a starting point for the design and development of novel therapeutic agents for various conditions, though further research is needed to validate this potential.

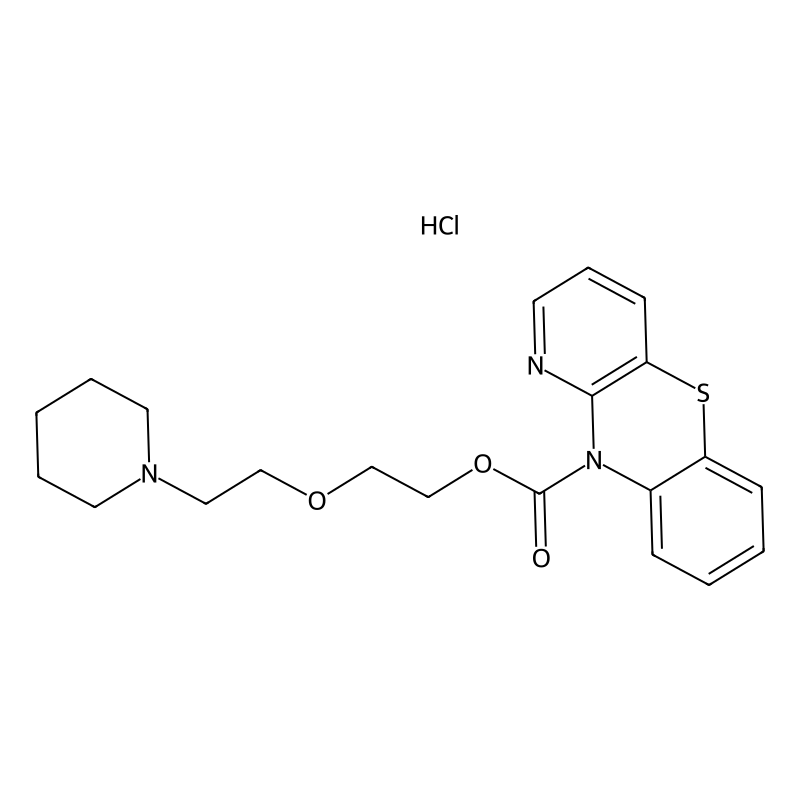

Pipazethate hydrochloride is a synthetic compound classified as a non-narcotic oral antitussive agent. Its chemical structure is identified as 10-H-pyrido[3,2-b][1,4]benzothiadiazine-10-carboxylic acid 2-(2-piperidinoethoxy)ethyl ester. This compound is primarily utilized for its cough-suppressing properties, acting by inhibiting the excitability of the cough center in the brain and peripheral neural receptors in the respiratory tract. It has been marketed under various brand names, including Dipect and Theratuss, but was withdrawn from the U.S. market due to insufficient evidence of efficacy despite initial approval based on safety .

- Formation of 1-Azaphenothiazine-10-Carbonyl Chloride: The reaction begins with 1-azaphenothiazine reacting with phosgene to produce 1-azaphenothiazine-10-carbonyl chloride.

- Esterification: The carbonyl chloride then reacts with 2-(2-piperidinoethoxy)ethyl alcohol to form pipazethate.

- Hydrochloride Formation: The final step involves converting pipazethate into its hydrochloride salt by reacting it with hydrochloric acid.

Pipazethate hydrochloride exhibits significant biological activity as a bronchodilator and antitussive agent. It is effective in suppressing cough by acting on the central nervous system and peripheral receptors. The onset of action typically occurs within 10 to 20 minutes, lasting for approximately 4 to 6 hours. Additionally, it has been noted to bind to sigma-1 receptors, which may contribute to its pharmacological profile .

The synthesis of pipazethate hydrochloride can be achieved through various methods:

- Use of Phosgene: The reaction of 1-azaphenothiazine with phosgene in an inert solvent followed by esterification with piperidinoethanol.

- Solvent Choices: Aliphatic hydrocarbons (e.g., hexane, heptane) or aromatic hydrocarbons (e.g., toluene) are commonly used as solvents in the synthesis process .

- Recrystallization: The resulting product can be purified through recrystallization from suitable alcohols, ensuring high purity levels .

Pipazethate hydrochloride has primarily been used in:

- Cough Suppression: As an antitussive agent in treating cough associated with respiratory conditions.

- Research: Its interactions with sigma receptors have made it a subject of pharmacological studies .

Despite its initial approval, clinical use has diminished due to questions regarding its efficacy.

Pipazethate hydrochloride has been studied for its interactions with various substances:

- Sigma Receptor Binding: It shows binding affinity for sigma receptors, which may influence its therapeutic effects.

- Drug Interactions: Limited studies indicate potential interactions with other medications, necessitating caution during co-administration .

Pipazethate hydrochloride belongs to a class of compounds known as diarylthioethers and shares similarities with other antitussive and bronchodilator agents. Below are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dextromethorphan | Morphinan derivative | NMDA receptor antagonist; widely used as an antitussive |

| Benzonatate | Ester | Local anesthetic properties; non-narcotic |

| Codeine | Opioid | Narcotic; effective but has abuse potential |

Uniqueness of Pipazethate Hydrochloride

Pipazethate is unique due to its specific action on sigma receptors and its classification as a non-narcotic agent. Unlike codeine, which has significant abuse potential, pipazethate offers a safer alternative in terms of addiction risk but has faced challenges regarding its efficacy compared to other agents like dextromethorphan .

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

6056-11-7